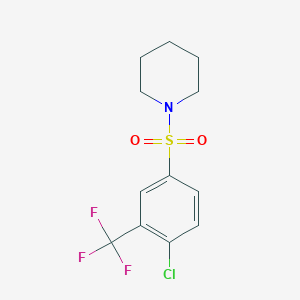![molecular formula C15H25NO4 B2410680 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid CAS No. 1330764-14-1](/img/structure/B2410680.png)
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Metabolic Effects
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid and its derivatives show potential as enzyme inhibitors. For instance, Chonan et al. (2011) synthesized and evaluated novel (4-piperidinyl)-piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2), demonstrating their potency in enzyme-assay and cell-based assays, and their effectiveness in reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Piperidines and Piperazines
This chemical has been involved in the synthesis of various piperidines and piperazines. Moustafa and Pagenkopf (2010) reported a new synthesis method for 2-alkoxy-1,1-cyclobutane diesters and their use in dipolar cycloadditions, yielding piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).
Stereodivergent Syntheses
The compound has also been used in the stereodivergent synthesis of cyclobutane β-dipeptides. Izquierdo et al. (2002) demonstrated the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, providing a pathway to β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives of this compound. Abdel‐Aziz and Mekawey (2009) synthesized benzofuran-based amidrazones, showing significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Chirality and Biological Activity
The chirality of derivatives of this compound has been linked to biological activity. Natarajan et al. (2005) investigated the molecular overlay of the lowest energy conformers of diastereoisomers of mosquito repellents, including 1-methylisopropyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, highlighting the importance of chiral centers in their repellent activity (Natarajan et al., 2005).
Cardiovascular Activity
In cardiovascular research, Krauze et al. (2004) studied the cardiovascular activity of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, offering insights into their potential application in this field (Krauze et al., 2004).
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-4-6-11(10-16)15(12(17)18)7-5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQLOAXJCFOXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
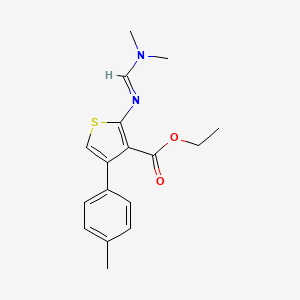
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)


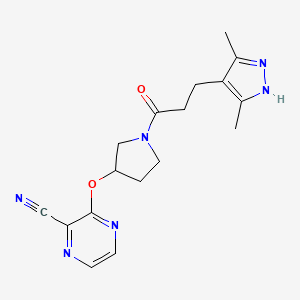
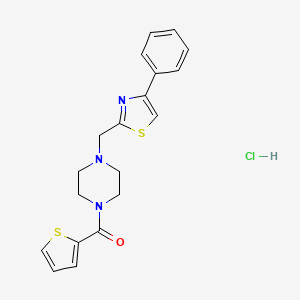
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
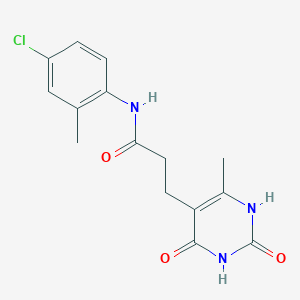
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)
